

SAR-020106 vs CCT245737 CHK1 inhibition

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Compound Focus: SAR-020106

Cat. No.: S548256

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Side-by-Side Comparison at a Glance

The table below summarizes the core characteristics and research data for both inhibitors.

Feature	SAR-020106	CCT245737 (SRA737)
Primary Target & IC ₅₀	CHK1 (IC ₅₀ = 13.3 nM) [1] [2]	CHK1 (IC ₅₀ = 1.3-1.4 nM) [3] [4] [5]
Selectivity	Excellent selectivity over CHK2 [2]	>1,000-fold selectivity over CHK2 and CDK1 [3] [4]
Cellular Activity (G2 Checkpoint Abrogation IC ₅₀)	55 nM (in HT29 cells) [2]	30-220 nM (across multiple cell lines) [3] [4]
Single-Agent Cytotoxicity (GI ₅₀)	0.48 µM (in HT29 cells) [2]	0.41 to 5.4 µM (varies by cell line) [3] [4]
In Vivo Efficacy	Potentiates irinotecan & gemcitabine in xenograft models [1] [2]	Enhances gemcitabine & SN38; shows single-agent activity in MYC-driven lymphoma [3] [4]
Pharmacokinetics	Low oral bioavailability in mice (F = 5%); administered intraperitoneally (i.p.) in studies [1]	High oral bioavailability in mice (100%); extensive tumor exposure [3] [4]

Feature	SAR-020106	CCT245737 (SRA737)
Clinical Status	Preclinical research compound	Advanced to Phase 1/2 clinical trial (as SRA737) [6]
Key Pharmacodynamic Biomarker	Inhibits genotoxic-induced CHK1 autophosphorylation (pS296) and CDK1 phosphorylation (pY15) [1] [2]	Inhibits pS296 CHK1 and pY15 CDK1; a novel ELISA was developed to monitor target inhibition in tumors [3] [4]

Detailed Experimental Data and Protocols

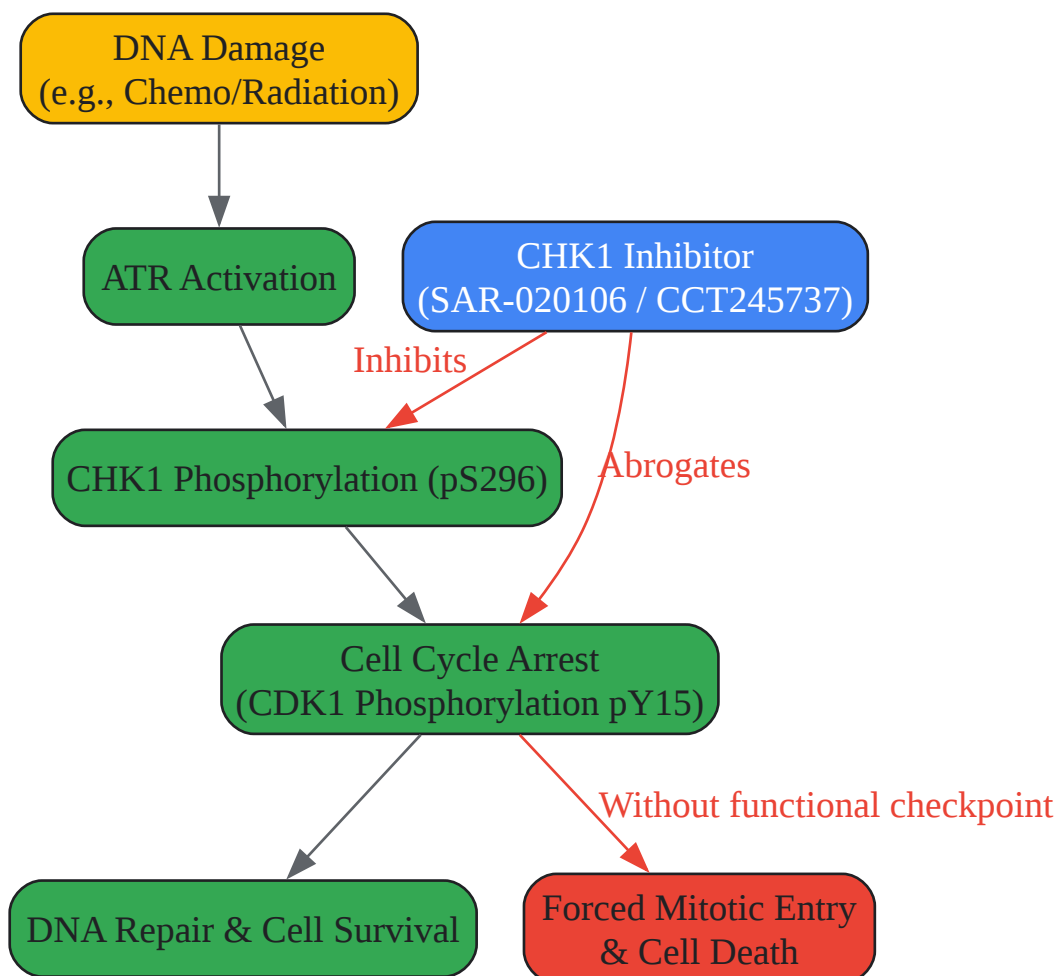
For researchers looking to understand or replicate key findings, here is a summary of the critical experimental methodologies and results from the literature.

- **In Vitro Kinase Assays & Cellular Checkpoint Abrogation** Both compounds were profiled against a panel of kinases to establish potency and selectivity. The primary cellular assay to confirm on-target activity was the **Mitosis Induction Assay (MIA)** or **G2 Checkpoint Abrogation Assay**.
 - **Typical Protocol** [3] [2]: Cells (e.g., HT29 colon carcinoma) are pre-treated with a DNA-damaging agent like etoposide to induce a G2 cell cycle arrest. The CHK1 inhibitor is then added. After incubation, the cells are analyzed by flow cytometry for markers of mitosis (e.g., M-phase phosphoprotein 2) or DNA content (propidium iodide staining) to quantify the abrogation of the arrest and the forced entry into mitosis.
- **Chemopotentiation Studies** A key therapeutic hypothesis for CHK1 inhibitors is their ability to enhance the cytotoxicity of DNA-damaging chemotherapeutics.
 - **Typical Protocol** [3] [4] [1]: Tumor cell lines are treated with a fixed concentration of a chemotherapeutic agent (e.g., gemcitabine or SN38) near its GI₅₀, both alone and in combination with increasing concentrations of the CHK1 inhibitor. Cell viability is measured after 72-96 hours using assays like sulforhodamine B (SRB) or MTS. The **Potentiation Index (PI)**, calculated as the ratio of the GI₅₀ of the genotoxic agent alone to its GI₅₀ in combination, quantifies the sensitization effect. CCT245737 showed particularly strong potentiation of gemcitabine, with PI values ranging from 7.9 to 23 in various cell lines [3] [4].
- **In Vivo Xenograft Models**

- **SAR-020106** [1] [2]: In mice bearing SW620 colon cancer xenografts, **SAR-020106** (40 mg/kg, i.p.) was administered on an intermittent schedule (e.g., days 0, 1, 7, 8, 14, 15) in combination with irinotecan. The combination significantly delayed tumor growth compared to irinotecan alone, with minimal toxicity. Tumor analysis confirmed inhibition of irinotecan-induced CHK1 pS296.
- **CCT245737** [3] [4]: In HT29 xenograft models, oral administration of CCT245737 (150 mg/kg, p.o.) potentiated the antitumor activity of gemcitabine. Uniquely, it also demonstrated significant single-agent activity in an Eμ-Myc driven mouse model of B-cell lymphoma, supporting the concept of targeting tumors with high replication stress.

Mechanism of Action and Biomarker Analysis

The following diagram illustrates the shared core mechanism of how these inhibitors sensitize cells to DNA damage.



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A critical component of the research, especially for CCT245737, was the development of **pharmacodynamic biomarker assays** [3] [4]. The inhibition of CHK1 was directly measured in tumors by monitoring the reduction of:

- **pS296 CHK1**: An autophosphorylation site indicative of CHK1 activity.
- **pY15 CDK1**: A marker of G2/M cell cycle arrest.

For CCT245737, a novel **pS296 CHK1 ELISA** was developed, allowing for quantitative measurement of target inhibition in human tumor xenografts, which was planned for use in clinical trials [3] [4].

Conclusion and Research Implications

- **For research focused on in vitro mechanisms or local administration, SAR-020106** is a potent and well-characterized tool compound, with significant data in radiosensitization and chemosensitization, particularly in p53-deficient models [7] [8] [2].
- **For studies requiring oral bioavailability or aiming to translate findings to a clinical context,** CCT245737 (SRA737) is the more advanced candidate. Its high oral bioavailability, comprehensive in vivo dataset, and the development of a clinical-grade biomarker assay make it a standout choice [3] [4]. It's important to note that while CCT245737 showed promising preclinical single-agent activity, its subsequent Phase 1/2 clinical trial as SRA737 demonstrated that it was well-tolerated but did not show sufficient single-agent activity in patients with advanced solid tumors to warrant further development as a monotherapy [6]. This underscores that its future potential likely lies in rational combination strategies.

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